molecular formula C21H25N3O4 B2913365 1-[(3-ethoxy-4-methoxyphenyl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea CAS No. 894011-02-0

1-[(3-ethoxy-4-methoxyphenyl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea

Cat. No.: B2913365
CAS No.: 894011-02-0
M. Wt: 383.448
InChI Key: OAELEZDAYZQOIW-UHFFFAOYSA-N
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Description

1-[(3-ethoxy-4-methoxyphenyl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines an ethoxy-methoxyphenyl group with a pyrrolidinyl urea moiety, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-ethoxy-4-methoxyphenyl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea typically involves multi-step organic reactions. One common method includes the reaction of 3-ethoxy-4-methoxybenzyl chloride with 5-oxo-1-phenylpyrrolidine-3-carboxylic acid, followed by the formation of the urea derivative through a condensation reaction with an appropriate isocyanate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(3-ethoxy-4-methoxyphenyl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy or methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(3-ethoxy-4-methoxyphenyl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3-ethoxy-4-methoxyphenyl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3-ethoxy-4-methoxyphenyl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
  • 2-[1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-4-acetylaminoisoindoline-1,3-dione
  • 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)prop-2-enone

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[(3-ethoxy-4-methoxyphenyl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c1-3-28-19-11-15(9-10-18(19)27-2)13-22-21(26)23-16-12-20(25)24(14-16)17-7-5-4-6-8-17/h4-11,16H,3,12-14H2,1-2H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAELEZDAYZQOIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CNC(=O)NC2CC(=O)N(C2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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